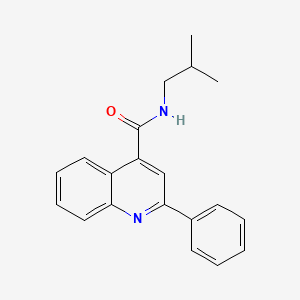

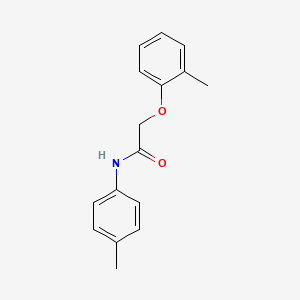

N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide, also known as DCFB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Enantioselective Fluorination

The compound and its derivatives are pivotal in the enantioselective fluorination of organic compounds. For instance, derivatives of N-fluorobenzenesulfonamide have been fine-tuned to enhance reactivity and selectivity in fluorination reactions. Such derivatives were used in the enantioselective fluorination of 2-oxindoles, catalyzed by chiral palladium complexes, yielding high yields and enantioselectivities. This demonstrates the compound's role in synthesizing enantiomerically pure substances, crucial in drug development and synthetic chemistry (Wang et al., 2014).

Catalyst-Free Aminochlorination

A novel catalyst-free aminochlorination of alkenes, utilizing N-chloro-N-fluorobenzenesulfonamide (CFBSA), showcases the reagent's versatility in organic synthesis. This process yields regioselective chloroamino and fluoroamino adducts, highlighting the influence of fluorine for reactivity and selectivity. The method opens pathways to various transformations, including the formation of chloroamines and aziridines, indicating the compound's contribution to expanding the toolkit for organic synthesis (Pu et al., 2016).

Supramolecular Architecture

The structural characteristics of N-phenylbenzenesulfonamide derivatives have been explored for their potential in forming diverse supramolecular architectures. These compounds' crystal structures reveal how different weak interactions can mediate the assembly of molecules into complex structures. Such studies are fundamental in materials science, offering insights into designing materials with specific properties based on molecular architecture (Shakuntala et al., 2017).

Anticancer Drug Development

Research into dibenzenesulfonamides, structurally related to N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide, has identified potential anticancer properties. These compounds have shown the ability to induce apoptosis and autophagy in cancer cells while inhibiting carbonic anhydrase isoenzymes associated with tumor growth. Such findings underscore the compound's relevance in medicinal chemistry, highlighting its potential in developing new anticancer therapies (Gul et al., 2018).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to target mycobacterial energetics

Mode of Action

It’s worth noting that related compounds have been found to disrupt mycobacterial energetics . This disruption could potentially result from the compound’s interaction with its targets, leading to changes in the organism’s energy production and utilization.

Biochemical Pathways

Given the reported disruption of mycobacterial energetics , it’s plausible that the compound affects pathways related to energy production and utilization in the organism

Result of Action

The disruption of mycobacterial energetics suggests that the compound may have significant effects on the organism’s energy production and utilization, potentially leading to growth inhibition or cell death.

Propiedades

IUPAC Name |

N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2FNO2S/c13-8-5-9(14)7-11(6-8)16-19(17,18)12-3-1-10(15)2-4-12/h1-7,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKAYWFLCSDQSJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-dimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine](/img/structure/B5577118.png)

![N-(2-chlorophenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea](/img/structure/B5577124.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B5577153.png)

![6-phenyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5577160.png)

![7-[3-(2-furyl)propyl]-2-oxa-7-azaspiro[4.5]decan-8-one](/img/structure/B5577163.png)

![N-{(3R*,4R*)-1-[(8-fluoroquinolin-2-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5577180.png)

![rac-(1S,5R)-6-(3-methylbut-2-en-1-yl)-3-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5577184.png)

![4-[(benzylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5577200.png)